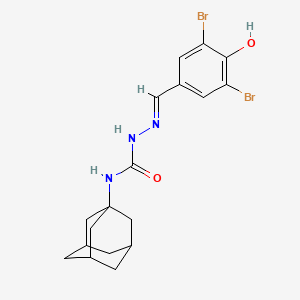![molecular formula C19H16BrN3O4S B6071622 {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6071622.png)
{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolidinone ring, a bromobenzyl group, and a hydrazone linkage, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl chloride and a suitable nucleophile.
Formation of the Hydrazone Linkage: This step involves the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme inhibition studies, particularly those involving hydrolases and oxidoreductases.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
作用機序
The mechanism of action of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolidinone Derivatives: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Hydrazone Derivatives: Hydrazone compounds, like isoniazid, are used as antibacterial agents.
Bromobenzyl Compounds: Compounds containing the bromobenzyl group, such as bromobenzyl cyanide, are used in organic synthesis.
Uniqueness
What sets {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid apart is its combination of these functional groups, which imparts unique chemical and biological properties
特性
IUPAC Name |
2-[(2E)-2-[(E)-[3-[(4-bromophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c20-14-6-4-12(5-7-14)11-27-15-3-1-2-13(8-15)10-21-23-19-22-18(26)16(28-19)9-17(24)25/h1-8,10,16H,9,11H2,(H,24,25)(H,22,23,26)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHQBIOHKUHPS-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6071552.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B6071556.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL](/img/structure/B6071569.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B6071589.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol](/img/structure/B6071642.png)
